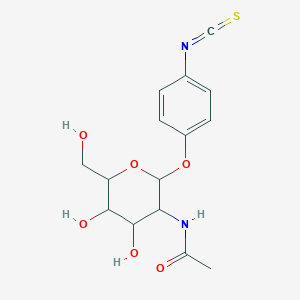
Agn-PC-0cwaq3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0cwaq3 is a chemical compound with the molecular formula C15H18N2O6S . It contains a total of 42 atoms, including 18 hydrogen atoms, 15 carbon atoms, 2 nitrogen atoms, 6 oxygen atoms, and 1 sulfur atom . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
The preparation of Agn-PC-0cwaq3 involves several synthetic routes and reaction conditions. One common method is the wet chemical method , which involves the use of a prefabricated template with quantities of pores to pattern the nanowires . Another method is the electrochemical method , which uses an electrochemical cell to deposit the compound onto a substrate . The polyol method is also used, which involves the reduction of metal salts in a polyol solvent . These methods are employed in both laboratory and industrial settings to produce this compound with high purity and yield.
Chemical Reactions Analysis
Agn-PC-0cwaq3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides and sulfones , while reduction reactions may yield thiols and sulfides .
Scientific Research Applications
Agn-PC-0cwaq3 has a wide range of scientific research applications. In chemistry , it is used as a precursor for the synthesis of other compounds and as a catalyst in various reactions . In biology , it is studied for its potential antimicrobial and antiviral properties . In medicine , it is being investigated for its potential use in drug delivery systems and as a therapeutic agent for various diseases . In industry , it is used in the production of nanomaterials and as a component in electronic devices .
Mechanism of Action
The mechanism of action of Agn-PC-0cwaq3 involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in the body, modulating their activity and leading to various biological effects . The compound’s structure allows it to bind to these targets with high affinity, resulting in potent and specific actions . The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Agn-PC-0cwaq3 can be compared with other similar compounds, such as AGN-PC-0CUK9P . While both compounds share some structural similarities, this compound is unique in its specific arrangement of atoms and functional groups . This uniqueness gives it distinct properties and applications compared to other compounds . Other similar compounds include AGN-201904 and AGN-PC-0CUK9P , which have different molecular structures and properties .
Properties
CAS No. |
20581-43-5 |
|---|---|
Molecular Formula |
C15H18N2O6S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-isothiocyanatophenoxy)oxan-3-yl]acetamide |
InChI |
InChI=1S/C15H18N2O6S/c1-8(19)17-12-14(21)13(20)11(6-18)23-15(12)22-10-4-2-9(3-5-10)16-7-24/h2-5,11-15,18,20-21H,6H2,1H3,(H,17,19) |
InChI Key |
HJZSQYSGYXWFQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)N=C=S)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


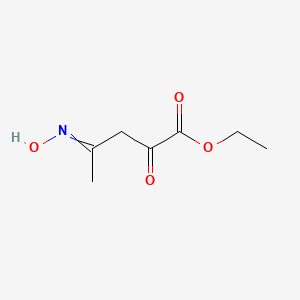
![8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-4-phenyl-1-thia-4,8-diazaspiro[4.5]decan-3-one;oxalic acid](/img/structure/B14707319.png)
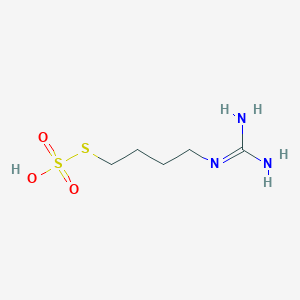
![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-3-one, 4,7,7-trimethyl-](/img/structure/B14707322.png)
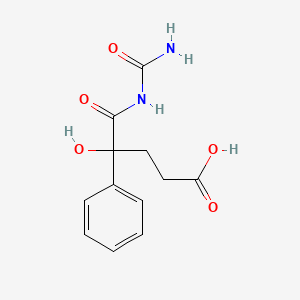
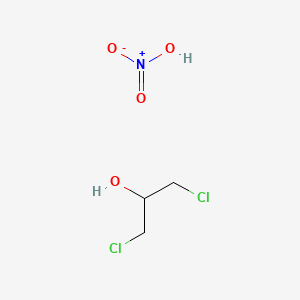
![[2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate](/img/structure/B14707342.png)
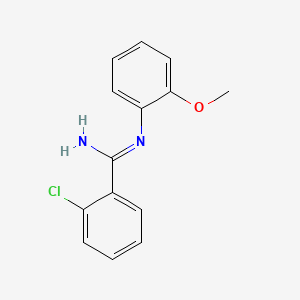
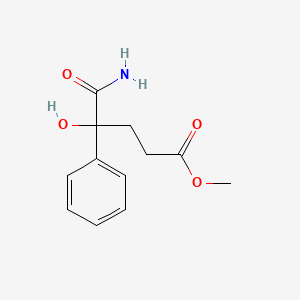
![1-[2-(Aziridin-1-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B14707356.png)
![Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B14707368.png)
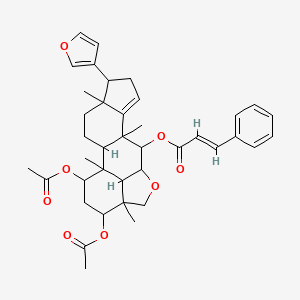

![6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene](/img/structure/B14707390.png)
